molecular formula C20H18ClNO4 B6002909 5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide

5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide

Cat. No.: B6002909
M. Wt: 371.8 g/mol
InChI Key: IWIXVWOPELQKDC-UHFFFAOYSA-N
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Description

5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Properties

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-13-11-16(7-9-18(13)21)25-12-17-8-10-19(26-17)20(23)22-14-3-5-15(24-2)6-4-14/h3-11H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIXVWOPELQKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxymethyl chloride. This intermediate is then reacted with 4-methoxyaniline to produce the desired compound through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methoxyphenyl)-2-furamide is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in closely related compounds .

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